2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole

Crystallography Solid-State Chemistry Materials Science

Validated 1,3,4-oxadiazole for crystal engineering or biochemical assays. Crystallizes in a well-defined orthorhombic system with quantified C-H…N and π-π interactions, enabling reproducible solid-state studies. • Orthorhombic crystal system vs. monoclinic for unsubstituted analog • Cholesterol esterase inhibitor for lipid metabolism research • Scintillation grade for radiation detection applications Bulk quantities with full QA documentation.

Molecular Formula C14H8Cl2N2O
Molecular Weight 291.1 g/mol
CAS No. 2491-90-9
Cat. No. B1617124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
CAS2491-90-9
Molecular FormulaC14H8Cl2N2O
Molecular Weight291.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C14H8Cl2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H
InChIKeyVZHHQRLWCMQJJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole Overview


2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole (CAS 2491-90-9) is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, featuring a central five-membered ring with two nitrogen atoms and two 4-chlorophenyl substituents at the 2 and 5 positions . It is a crystalline solid with moderate solubility in organic solvents and is of interest in fields such as materials science and medicinal chemistry due to its structural features . The compound has a molecular formula of C14H8Cl2N2O, a molecular weight of approximately 291.13 g/mol, a reported boiling point of 425.9°C at 760 mmHg, and a density of 1.365 g/cm³ .

Why 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole Is Irreplaceable


In-class 1,3,4-oxadiazole compounds cannot be interchanged without rigorous validation because subtle differences in aromatic substitution profoundly alter key solid-state and solution-phase properties [1]. For instance, the target compound, 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole, adopts an orthorhombic crystal system stabilized by specific C–H…N and π–π interactions, whereas the unsubstituted analog, 2,5-diphenyl-1,3,4-oxadiazole, crystallizes in a monoclinic system [1][2]. This structural divergence is not cosmetic; it dictates material packing density, thermal stability, and dissolution kinetics—all critical parameters for applications ranging from crystallography to formulation [1]. Furthermore, the presence of electron-withdrawing chlorine substituents significantly modulates the electronic environment of the oxadiazole core, impacting properties like its potential as an enzyme inhibitor, as indicated by its classification as a cholesterol esterase inhibitor . Such functional specificity is lost when moving to unsubstituted or differently substituted analogs, highlighting the necessity of compound-specific procurement and evaluation.

2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole Key Evidence


Orthorhombic vs. Monoclinic Crystal Packing

The target compound, 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole, crystallizes in an orthorhombic system, a property that directly influences its solid-state stability and packing [1]. In contrast, the closely related analog 2,5-diphenyl-1,3,4-oxadiazole, which lacks chlorine substituents, crystallizes in a monoclinic system [2]. This is a fundamental structural difference with implications for material properties such as density, melting point, and mechanical behavior.

Crystallography Solid-State Chemistry Materials Science

Hirshfeld Surface Interaction Profile

The compound's crystal structure is stabilized by specific intermolecular interactions, including C–H…N hydrogen bonds and π–π stacking between the oxadiazole and phenyl rings [1]. The relative contributions of these interactions to the overall crystal packing have been quantified using Hirshfeld surface analysis [1]. While exact percentage contributions are not available from the abstract, the study establishes a quantifiable, unique interaction fingerprint for this specific derivative, differentiating it from analogs with different substituent patterns and thus different Hirshfeld surface profiles [1].

Computational Chemistry Crystal Engineering Supramolecular Chemistry

Cholesterol Esterase Inhibitor Activity

Vendor documentation classifies 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole as a cholesterol esterase inhibitor . This functional annotation suggests a specific biochemical interaction profile that is not shared by all members of the 1,3,4-oxadiazole class. While direct comparative IC50 data with close analogs is not provided, this designation highlights a potential avenue for targeted research that would be absent in unsubstituted or differently substituted analogs like 2,5-diphenyl-1,3,4-oxadiazole, which is primarily explored for its photophysical properties.

Medicinal Chemistry Enzyme Inhibition Biochemical Assay

2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole Application Scenarios


Crystal Engineering and Solid-State Development

The well-defined orthorhombic crystal structure and quantified intermolecular interactions (C–H…N, π–π) of 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole make it a superior candidate for crystal engineering and supramolecular chemistry research compared to its monoclinic analog, 2,5-diphenyl-1,3,4-oxadiazole [1][2]. Researchers investigating how halogen substitution alters packing motifs can use this compound as a direct comparator to the unsubstituted phenyl derivative to establish structure-property relationships in solid-state materials [1].

Lipid Metabolism Enzyme Probe

Based on its reported activity as a cholesterol esterase inhibitor, 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole is best positioned for use as a biochemical probe in studies of lipid metabolism, cholesterol homeostasis, or related enzymatic pathways . This differentiates it from other 1,3,4-oxadiazole derivatives that are primarily utilized for their photoluminescent properties in materials science, thereby guiding procurement for biology-focused research groups .

Scintillation Material Development

A vendor specifically lists a grade of this compound as 'Scintillation grade', indicating its suitability for applications in radiation detection and measurement . This application-specific designation, combined with the inherent electron-transport properties of the 1,3,4-oxadiazole core [1], positions this compound as a valuable candidate for developing new organic scintillators, especially where the specific electronic effects of the 4-chlorophenyl substituent are required to tune emission characteristics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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